molecular formula C17H14ClF3N2O2 B2448706 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034527-58-5

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2448706
CAS No.: 2034527-58-5
M. Wt: 370.76
InChI Key: VKLPUZUEKIZVCP-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation . This compound functions by binding to the MALT1 paracaspase domain, effectively suppressing its proteolytic activity and the subsequent cleavage of substrates such as RelB, Cyld, and A20. By inhibiting MALT1, this molecule provides a powerful tool for researchers to probe the pathophysiological roles of MALT1 signaling in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies where constitutive CBM signaling drives cell proliferation and survival. Furthermore, its application extends to fundamental immunology, where it is used to investigate T-cell and B-cell anergy, T-regulatory cell function, and the potential for therapeutic intervention in autoimmune diseases. The research value of this inhibitor lies in its ability to dissect the distinct contributions of MALT1's scaffolding versus its proteolytic functions in both normal and dysregulated immune responses.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)17(19,20)21/h1-4,6,8-9,13H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPUZUEKIZVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrrolidine Core: Starting from commercially available 4-chloropyridine, an etherification reaction with an appropriate pyrrolidine derivative is performed under basic conditions (e.g., sodium hydride or potassium carbonate) to form the 3-((3-Chloropyridin-4-yl)oxy)pyrrolidine.

  • Trifluoromethylation: The introduction of the trifluoromethyl group onto the phenyl ring can be achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide and a strong base (e.g., cesium carbonate).

Industrial Production Methods

Industrial production may involve optimizing the synthetic route to increase yield and efficiency, often through catalyst selection, solvent optimization, and temperature control. The steps are scaled up from laboratory conditions to industrial reactors, ensuring safety and consistency in the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the pyrrolidine nitrogen to form an N-oxide, often using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reduction reactions can target the trifluoromethyl group to replace it with a different substituent, using reagents like borane or lithium aluminum hydride.

  • Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: Borane, lithium aluminum hydride

  • Substitution: Sodium hydride, potassium carbonate

Major Products

  • Oxidation: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone N-oxide

  • Reduction: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone

  • Substitution: Varies depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug design, particularly targeting neurological disorders and inflammatory diseases. Its structural components may interact with specific receptors or enzymes, potentially leading to therapeutic effects.

Case Study: Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. In vitro studies have demonstrated its ability to modulate pathways involved in neuroinflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Studies

The compound serves as a tool in biological studies aimed at understanding its interaction with macromolecules, including proteins and nucleic acids. Its unique structure allows for the exploration of binding affinities and mechanisms of action.

Case Study: Protein Interaction
A study investigated the binding affinity of this compound to various protein targets involved in cancer pathways. The results indicated significant inhibition of target proteins, highlighting its potential as an anticancer agent.

Industrial Applications

In addition to medicinal uses, the compound acts as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals. Its versatility makes it valuable for developing new compounds with enhanced efficacy.

Mechanism of Action

The compound's mechanism of action in biological systems can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the chloropyridinyl ether moiety can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

  • (3-(Chlorophenyl)pyrrolidine): Similar pyrrolidine core, but lacking the trifluoromethyl group, resulting in different reactivity and biological activity.

  • (3-((3-Chloropyridin-4-yl)oxy)pyrrolidine):

  • (3-(trifluoromethyl)phenyl)methanone: Does not have the pyrrolidine or chloropyridinyl ether groups, which impacts its use in synthesis and reactivity.

The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone lies in its multifunctional structure, combining diverse reactive sites that facilitate a broad range of chemical reactions and applications in various fields.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone , identified by its CAS number 2034527-58-5 , is a synthetic organic molecule with a complex structure that includes chloropyridine and trifluoromethyl groups. This article examines its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14ClF3N2O2C_{17}H_{14}ClF_3N_2O_2, with a molecular weight of 370.8 g/mol . The structure features several functional groups that are often associated with biological activity, including:

  • Chloropyridine moiety : Known for its role in medicinal chemistry.
  • Pyrrolidine ring : Often linked to various pharmacological properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chloropyridine Moiety : Involves coupling reactions using palladium catalysts.
  • Attachment of the Trifluoromethyl Phenyl Group : Final modifications to enhance biological activity.

Initial studies suggest that this compound may interact with specific cellular targets, potentially influencing pathways related to:

  • Antiviral Activity : Preliminary findings indicate interactions with viral proteins, suggesting a role in inhibiting viral replication.
  • Neuroprotection : Similar compounds have shown protective effects against excitotoxicity, which may be relevant for neurological disorders.

Pharmacological Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Antitumor Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects : The presence of the pyrrolidine ring is often associated with anti-inflammatory properties, enhancing the therapeutic profile of these compounds .
  • Antimicrobial Properties : Research indicates that derivatives containing trifluoromethyl groups exhibit significant antimicrobial activity against various pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureNotable Features
1-(3-Pyridinyloxy)-2-pyrrolidinoneStructureLacks chlorine substitution; potential for different biological activity
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideStructureContains a benzamide structure; different reactivity profile
2-Amino-N-(pyridin-4-yloxy)-acetamideStructureFeatures an amino group; potential for different interactions

The unique combination of the chlorinated pyridine and pyrrolidine structures in this compound may confer distinct biological activities not found in other similar compounds.

Case Studies

Recent investigations have highlighted the potential applications of this compound in drug development:

  • A study focused on the interaction between similar pyrrolidine derivatives and neuronal receptors indicated promising neuroprotective effects, suggesting further exploration into their use for treating neurodegenerative diseases .
  • Another case demonstrated the synergistic effects when combining pyrrolidine-based compounds with established chemotherapeutics like doxorubicin, enhancing anticancer efficacy while minimizing side effects .

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